
(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C26H28FN5O and its molecular weight is 445.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell growth and proliferation.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The compound’s action results in reduced uridine uptake in cells, which can affect nucleotide synthesis and adenosine regulation . This can lead to changes in cell growth and proliferation.
Action Environment
Activité Biologique
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of nucleoside transport inhibition. This article explores the compound's biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and implications for therapeutic applications.
This compound functions primarily as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the regulation of nucleotide synthesis and adenosine function. Recent studies have indicated that derivatives of this compound, particularly FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), exhibit selective inhibition toward ENT2 over ENT1. This selectivity is significant as it may lead to reduced side effects compared to non-selective inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and pyridazine moieties impact the inhibitory potency and selectivity against ENTs. For example, replacing naphthalene with a benzene moiety in certain analogues resulted in a loss of inhibitory activity against both ENT1 and ENT2. Conversely, adding halogen substituents to the fluorophenyl moiety was found essential for maintaining inhibitory effects .
Key Findings from SAR Studies:
Compound | Modification | ENT1 Selectivity | ENT2 Selectivity | Inhibition Type |
---|---|---|---|---|
FPMINT | Naphthalene | Moderate | High | Non-competitive |
Compound 3c | Benzene | Abolished | Abolished | - |
Compound 3d | Chlorinated Benzene | Restored ENT1 activity | No effect on ENT2 | Non-competitive |
Biological Evaluation
In vitro assays using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 have demonstrated that the most potent analogue, Compound 3c , exhibited a significant decrease in the maximum velocity (Vmax) of uridine uptake without affecting the Michaelis constant (Km). This suggests a non-competitive inhibition mechanism .
Cytotoxicity Studies
The cytotoxic effects of various derivatives were also assessed using L929 fibroblast cells. Notably, some compounds exhibited no cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
Case Studies
Recent research has highlighted the potential of these piperazine derivatives in treating conditions associated with aberrant nucleotide metabolism, such as certain cancers and viral infections. For instance, studies have shown that FPMINT analogues can selectively inhibit nucleoside transporters involved in cancer cell proliferation while sparing normal cells .
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c27-22-10-4-5-11-24(22)30-15-17-31(18-16-30)26(33)21-9-6-14-32(19-21)25-13-12-23(28-29-25)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZMFQJLTGRLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.